molecular formula C6H6ClFN2 B12455472 2-Chloro-3-fluoro-N-methylpyridin-4-amine

2-Chloro-3-fluoro-N-methylpyridin-4-amine

Katalognummer: B12455472
Molekulargewicht: 160.58 g/mol
InChI-Schlüssel: DLASRLCWFBLZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-fluoro-N-methylpyridin-4-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

    Chlorinating Agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluoro-N-methylpyridin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

    Agrochemicals: It is employed in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.

    Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.

    Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging and diagnostic purposes

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s binding affinity to enzymes and receptors, leading to the modulation of biological activities. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-N-methylpyridin-4-amine is unique due to the presence of both chlorine and fluorine atoms along with an N-methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C6H6ClFN2

Molekulargewicht

160.58 g/mol

IUPAC-Name

2-chloro-3-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6ClFN2/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,1H3,(H,9,10)

InChI-Schlüssel

DLASRLCWFBLZTD-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=NC=C1)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.